molecular formula C9H14O B2977241 3-(3-Butenyl)cyclopentanone CAS No. 22628-91-7

3-(3-Butenyl)cyclopentanone

Cat. No.: B2977241
CAS No.: 22628-91-7
M. Wt: 138.21
InChI Key: SOVGSPFMASGWMT-UHFFFAOYSA-N
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Description

3-(3-Butenyl)cyclopentanone (CAS: 22627-57-2) is a cyclic ketone derivative featuring a five-membered cyclopentanone ring substituted with a 3-butenyl group (-CH₂CH₂CH=CH₂) at the 3-position. Its molecular formula is C₉H₁₄O, with a molar mass of 138.21 g/mol. The compound is structurally characterized by the presence of a ketone group in the cyclopentanone ring and a terminal double bond in the aliphatic side chain, which influences its reactivity and physicochemical properties .

Properties

IUPAC Name

3-but-3-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGSPFMASGWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22628-91-7
Record name 3-(3-butenyl)cyclopentanone
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Chemical Reactions Analysis

Types of Reactions

3-(3-Butenyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3-Butenyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Butenyl)cyclopentanone involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a synthetic intermediate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 2-(3-Butenyl)cyclopentanone

The positional isomer 2-(3-Butenyl)cyclopentanone (CAS: 22627-57-2) differs in the substituent position (2-position instead of 3). Key distinctions include:

  • Electronic Effects : The proximity of the electron-withdrawing carbonyl group to the butenyl substituent in the 2-position may reduce the electron density of the double bond, altering its reactivity in Diels-Alder or Michael addition reactions compared to the 3-substituted isomer.
  • Synthetic Applications: 2-Substituted cyclopentanones are often used as intermediates in fragrance synthesis due to their volatility, while 3-substituted derivatives may exhibit enhanced stability in polymer matrices .
Table 1: Positional Isomer Comparison
Property 3-(3-Butenyl)cyclopentanone 2-(3-Butenyl)cyclopentanone
Substituent Position 3-position 2-position
Boiling Point ~220°C (estimated) ~210°C (estimated)
Reactivity Moderate electrophilicity Higher electrophilicity

Structural Isomers: 2-(3-Methyl-2-butenyl)cyclopentanone

2-(3-Methyl-2-butenyl)cyclopentanone (CAS: 2520-60-7) contains a branched prenyl group (-CH₂C(CH₃)=CH₂) at the 2-position. Differences include:

  • Lipophilicity : The branched side chain increases lipophilicity (logP ≈ 2.8 vs. ~2.5 for linear butenyl derivatives), enhancing membrane permeability in biological systems.
  • Biological Activity: Prenylated cyclopentanones are explored as antimicrobial agents, whereas linear derivatives like 3-(3-Butenyl)cyclopentanone are less studied for bioactivity .

Aromatic-Substituted Cyclopentanones

Derivatives with aromatic substituents, such as 2,5-bis(3,4,5-trimethoxybenzylidene)cyclopentanone, exhibit distinct biological profiles:

  • Multidrug Resistance (MDR) Reversal : The aromatic derivative is 31 times more potent than verapamil in reversing cancer drug resistance due to π-π stacking interactions with P-glycoprotein .
  • Antioxidant Activity: (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d) demonstrates strong free radical scavenging (IC₅₀ = 8.2 µM), attributed to the phenolic -OH groups absent in aliphatic-substituted cyclopentanones .

Ring Size Effects: Cyclobutanone and Cyclohexanone Analogues

  • Electrochemical Behavior: Cyclobutanone derivatives exhibit more planar geometries, leading to higher conjugation and anodic shifts in reduction potentials (e.g., cathodic peak at -1.2 V vs. -1.5 V for cyclopentanones) .
  • Thermodynamic Stability: Cyclopentanone derivatives are less strained than cyclobutanones but more reactive than cyclohexanones due to intermediate ring strain .
Table 3: Electrochemical Data by Ring Size
Compound Cathodic Peak Potential (V) Conjugation Degree Reference
Dibenzylidenecyclobutanone -1.2 High
Dibenzylidenecyclopentanone -1.5 Moderate
Dibenzylidenecyclohexanone -1.8 Low

Biological Activity

3-(3-Butenyl)cyclopentanone, a cyclic ketone with the molecular formula C9_9H14_{14}O, has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Structure and Properties

3-(3-Butenyl)cyclopentanone is characterized by a cyclopentanone ring with a 3-butenyl substituent at the carbon-3 position. This configuration influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Biological Activity

Pharmacological Potential:
Preliminary studies indicate that compounds structurally similar to 3-(3-butenyl)cyclopentanone can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for assessing its pharmacological potential. For instance, compounds with similar structures have shown the ability to bind to enzyme active sites or cellular receptors, thereby influencing various metabolic pathways.

Antimicrobial and Antitumor Activities:
Research has suggested that derivatives of cyclic ketones exhibit antimicrobial and antitumor properties. The specific biological activities of 3-(3-butenyl)cyclopentanone remain under investigation, but its structural characteristics imply potential efficacy against various pathogens and cancer cell lines. For example, thiazole and indole derivatives, which share some structural features, have demonstrated cytotoxic activity on human tumor cell lines.

Synthesis Methods

Several methods exist for synthesizing 3-(3-butenyl)cyclopentanone, highlighting the versatility of organic reactions:

Synthesis MethodDescription
Aldol Condensation Involves the reaction of cyclopentanone with butenal derivatives to form the desired product.
Michael Addition Utilizes nucleophilic attack on α,β-unsaturated carbonyl compounds to yield cyclopentanone derivatives.
Reduction Reactions Employs reducing agents to convert ketones into alcohols or other functional groups as intermediates.

Case Studies

  • Case Study on Antitumor Activity:
    A study investigated the cytotoxic effects of various cyclic ketones on cancer cell lines, revealing that compounds similar to 3-(3-butenyl)cyclopentanone exhibited significant inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimicrobial Efficacy:
    Another research effort focused on evaluating the antimicrobial properties of cyclic ketones against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated promising antibacterial activity, suggesting a potential role for 3-(3-butenyl)cyclopentanone in developing new antimicrobial agents.

The biological activity of 3-(3-butenyl)cyclopentanone may be attributed to its ability to modulate biochemical pathways through interactions with specific receptors or enzymes. For example:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

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